4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol
Description
4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol is a pyridine-phenol hybrid compound featuring a pentylphenyl substituent at the 5-position of the pyridine ring and a hydroxyl group at the para-position of the adjacent phenyl ring. The molecular formula is inferred as C22H23NO, with a molecular weight of approximately 317.43 g/mol (calculated based on structural analogs) .
Properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
4-[5-(4-pentylphenyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-17-6-8-18(9-7-17)20-12-15-22(23-16-20)19-10-13-21(24)14-11-19/h6-16,24H,2-5H2,1H3 |
InChI Key |
ZSGAHASXWBRTFJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol with structurally related pyridine-phenol derivatives, emphasizing substituent effects, physicochemical properties, and biological activities where available.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., CF3): Enhance stability and lipophilicity, as seen in 4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenol . Halogenation (e.g., Cl): Common in bioactive compounds for target binding; e.g., 5-[(2-(4-[3-Cl-5-CF3-pyridinyl]piperazino)ethyl)amino]-pyrimidinedione exhibits kinase inhibition .
Physicochemical Properties: Melting points for pyridine-phenol derivatives vary widely (e.g., 91–93°C for trifluoromethyl analogs vs. 268–287°C for chlorinated pyridines in unrelated studies ). The target compound’s melting point is unreported but likely influenced by its flexible pentyl chain.
Biological Activities: While direct data for this compound are lacking, structurally similar compounds show antimicrobial, anti-inflammatory, or kinase-inhibitory activities. For example:
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